N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide
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Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide is a useful research compound. Its molecular formula is C17H21ClN2O4 and its molecular weight is 352.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane Derivatives : This research demonstrates the nucleophilic ring-opening reaction of methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate leading to the formation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These structures are crucial in several classes of bioactive compounds, showcasing the versatility of such spirocyclic and bicyclic systems in synthetic chemistry (Santos et al., 2000).
Regioselective Synthesis of 1,7-dioxaspiro[4.4]nonanes : Through the use of a versatile trimethylenemethane dianion synthon, this study achieved the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes. These compounds are pivotal in generating structures present in a wide array of natural products, highlighting the importance of regioselectivity in organic synthesis (Alonso et al., 2005).
Synthesis and Characterization of Vic-Dioximes Containing the 1,3-Dioxolane Ring : Research on vic-dioxime ligands, including those incorporating the 1,4-dioxaspiro[4.4]non-2-ylmethyl structure, has led to the development of metal complexes with potential applications in coordination chemistry. The synthesis and characterization of these compounds offer insight into the coordination behavior of spirocyclic dioximes with various metal ions (Canpolat & Kaya, 2004).
Synthesis of New Derivatives of Carbo(hetero)cyclospirobutanoic Lactones : This study explores the transformation of certain spirocyclic dicarboxylic acid esters into various carboxylic acids, acyl chlorides, and chloromethyl ketones, showcasing the synthetic versatility of spirocyclic compounds in creating pharmacologically relevant structures (Kuroyan et al., 1995).
Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates as New Dipeptide Synthons : Demonstrating the utility of spirocyclic compounds in peptide synthesis, this research introduces heterospirocyclic synthons for the production of nonapeptides, indicating their potential in synthesizing complex peptide structures (Suter et al., 2000).
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c18-13-5-3-12(4-6-13)9-19-15(21)16(22)20-10-14-11-23-17(24-14)7-1-2-8-17/h3-6,14H,1-2,7-11H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBDENCEKQXTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.